1-(3-Mercaptophenyl)propan-2-one

Description

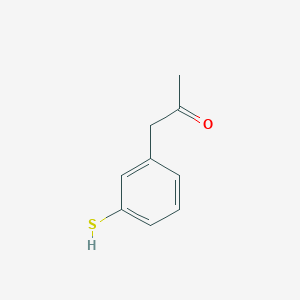

1-(3-Mercaptophenyl)propan-2-one is a sulfur-containing aromatic ketone characterized by a phenyl ring substituted with a mercapto (-SH) group at the 3-position and a propan-2-one (acetone) moiety. The compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid in 72% efficiency . Spectroscopic data (NMR, IR) for this compound align with prior reports in Chem. Commun. (2013), confirming its structural integrity . The mercapto group imparts unique reactivity, including nucleophilicity and susceptibility to oxidation, which differentiates it from analogs with ether, thioether, or halogen substituents.

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

1-(3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H10OS/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6,11H,5H2,1H3 |

InChI Key |

RGNBKXARYSHIPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-mercaptophenylacetic acid with acetone in the presence of a dehydrating agent. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can

Biological Activity

1-(3-Mercaptophenyl)propan-2-one, a compound featuring a mercapto group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its interactions with biological molecules, antibacterial effects, and antiproliferative activities against cancer cells.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C9H10OS

- Molecular Weight : Approximately 170.24 g/mol

The presence of the mercapto group (-SH) allows for significant interactions with various biological targets, including proteins and enzymes.

The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction may lead to enzyme inhibition or modulation of protein activity, making it a candidate for biochemical studies and drug development .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Salmonella typhi | Not specified |

| Klebsiella pneumoniae | Not specified |

These findings indicate that compounds similar to this compound exhibit promising antibacterial activity comparable to standard antibiotics such as ceftriaxone .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10–33 |

| This compound | MDA-MB-231 | 23–33 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin destabilization and cell cycle arrest .

Case Studies

Several case studies have explored the biological activity of thiol-containing compounds, including this compound:

- Study on Anticancer Activity : A study evaluated the effects of various thiol compounds on breast cancer cells. The results indicated that compounds with similar structures to this compound significantly inhibited tumor growth in vitro.

- Antimicrobial Screening : Another investigation assessed the antimicrobial potential of several mercapto derivatives against resistant bacterial strains. The study found that certain derivatives exhibited potent activity, suggesting that structural modifications could enhance efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 1-(3-Mercaptophenyl)propan-2-one and its analogs:

Notes:

- Acidity (pKa): The mercapto group (-SH) in this compound is weakly acidic (estimated pKa ~5–6), comparable to thiophenol (pKa ~6.6). In contrast, methylthio (-SCH₃) and methoxy (-OCH₃) substituents are less acidic, with pKa values >7 and ~10, respectively .

- Solubility : Thiol-containing compounds (e.g., this compound) are typically insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding interactions .

- Thermal Stability : The chloro-methyl derivative () exhibits a higher predicted boiling point (353.9°C) due to increased molecular weight and halogen-induced intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.